(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester
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Overview
Description
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester typically involves the reaction of 3,4-dimethoxyphenol with diethyl phosphite in the presence of a catalyst. A common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines or alcohols; reactions may require catalysts or specific conditions like elevated temperatures.
Major Products:
Oxidation: Formation of corresponding phosphonic acid derivatives.
Reduction: Generation of phosphonic acid esters with altered substituents.
Substitution: Production of substituted phosphonic acid esters depending on the nucleophile used.
Scientific Research Applications
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways involving phosphonate metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
(3,4-Dimethoxy-phenyl)-phosphonic acid: Lacks the diethyl ester groups but shares the core structure.
(3,4-Dimethoxy-phenyl)-phosphonic acid methyl ester: Contains methyl ester groups instead of diethyl ester groups.
(3,4-Dimethoxy-phenyl)-phosphonic acid ethyl ester: Contains ethyl ester groups instead of diethyl ester groups.
Uniqueness: (3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester is unique due to its specific ester groups, which can influence its reactivity, solubility, and biological activity. The presence of the diethyl ester groups can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Biological Activity
(3,4-Dimethoxy-phenyl)-phosphonic acid diethyl ester, a compound belonging to the class of phosphonic acids, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C12H19O5P
- CAS Number : 213032-75-8
The presence of methoxy groups on the phenyl ring enhances its lipophilicity , potentially improving its ability to cross biological membranes and interact with intracellular targets.
The biological activity of this compound is primarily attributed to its ability to mimic phosphate groups. This allows it to interact with specific enzymes or receptors, inhibiting their activity. The compound can disrupt various biochemical pathways, leading to significant biological effects such as:
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes that utilize phosphate substrates. This inhibition can affect metabolic pathways crucial for cell survival and proliferation.
- Cell Signaling Modulation : By interfering with signaling pathways, it may influence processes like cell growth and differentiation .
Anticancer Activity
Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest. For instance, a study demonstrated its effectiveness against acute promyelocytic leukemia cells by promoting differentiation and apoptosis at varying concentrations .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains methoxy groups on a phenyl ring | Enhanced lipophilicity; potential antiviral properties |
Methylphosphonic Acid Diesters | Simple methyl groups instead of phenolic moiety | Generally lower biological activity |
Phenylphosphonic Acid Esters | Lacks methoxy groups; only phenolic substituents | Different interaction profiles |
Alkyl Phosphonates | Various alkyl chains without aromatic rings | Broader applications in materials science |
This table highlights how the presence of methoxy groups in this compound may contribute to its enhanced biological activity compared to other phosphonate derivatives.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study indicated that this compound effectively inhibited specific enzymes involved in metabolic pathways, leading to decreased cell proliferation in cancer models .
- Antitumor Efficacy : Research involving β-lactam derivatives of α-amino phosphonates showed that compounds similar to this compound exhibited significant anticancer activity against solid tumors and human leukemic cell lines .
- Mechanistic Insights : Investigations into the compound's mechanism revealed that it interacts with the active sites of enzymes, thereby blocking their functions and altering cellular responses.
Properties
CAS No. |
213032-75-8 |
---|---|
Molecular Formula |
C12H19O5P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-1,2-dimethoxybenzene |
InChI |
InChI=1S/C12H19O5P/c1-5-16-18(13,17-6-2)10-7-8-11(14-3)12(9-10)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
OVISEKLQWFNJGP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC(=C(C=C1)OC)OC)OCC |
Origin of Product |
United States |
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